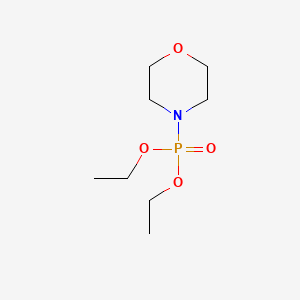
Phosphonic acid, morpholino-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diethoxyphosphorylmorpholine is an organophosphorus compound characterized by the presence of a morpholine ring bonded to a diethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-diethoxyphosphorylmorpholine typically involves the reaction of morpholine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Morpholine+Diethyl phosphorochloridate→4-Diethoxyphosphorylmorpholine+HCl
Industrial Production Methods
Industrial production of 4-diethoxyphosphorylmorpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Diethoxyphosphorylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Diethoxyphosphorylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-diethoxyphosphorylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Diethoxyphosphorylpiperidine: Similar structure but with a piperidine ring instead of morpholine.
4-Diethoxyphosphorylpyrrolidine: Contains a pyrrolidine ring.
4-Diethoxyphosphoryltetrahydrofuran: Features a tetrahydrofuran ring.
Uniqueness
4-Diethoxyphosphorylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The morpholine ring’s oxygen atom can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Propriétés
Numéro CAS |
37097-43-1 |
|---|---|
Formule moléculaire |
C8H18NO4P |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
4-diethoxyphosphorylmorpholine |
InChI |
InChI=1S/C8H18NO4P/c1-3-12-14(10,13-4-2)9-5-7-11-8-6-9/h3-8H2,1-2H3 |
Clé InChI |
GNLJOAHHAPACCT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N1CCOCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


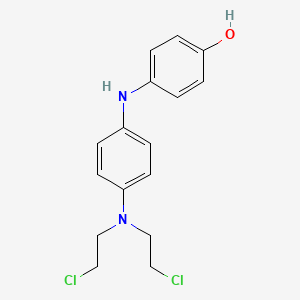
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


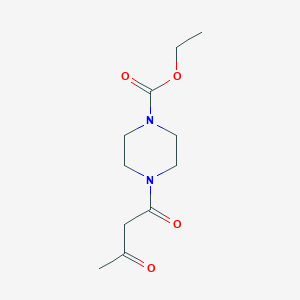

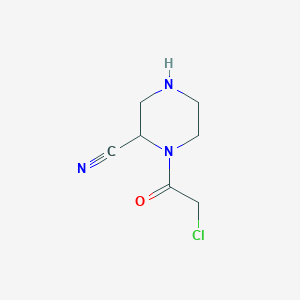
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
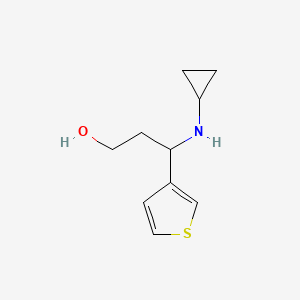

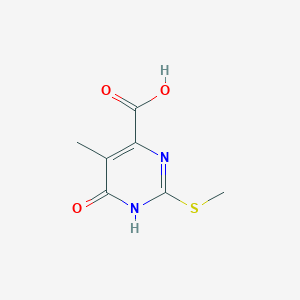
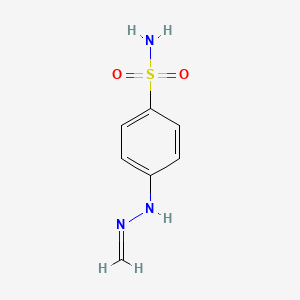

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
